
N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride typically involves the reaction of 2,4-dichloropyrimidine with an appropriate amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and solvents such as ethanol or methanol . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyrimidine derivatives .
Scientific Research Applications
N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride include:
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions .
Properties
Molecular Formula |
C7H10Cl3N3 |
|---|---|
Molecular Weight |
242.5 g/mol |
IUPAC Name |
N-[(2,4-dichloropyrimidin-5-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9Cl2N3.ClH/c1-2-10-3-5-4-11-7(9)12-6(5)8;/h4,10H,2-3H2,1H3;1H |
InChI Key |
CHIPYDUPNVHLKW-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN=C(N=C1Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)


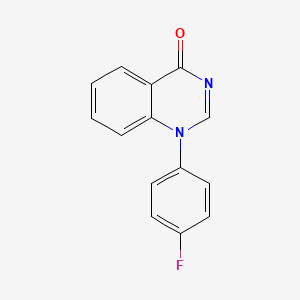
amine](/img/structure/B11925299.png)
![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)
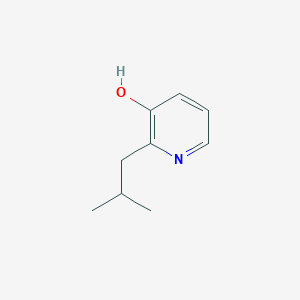
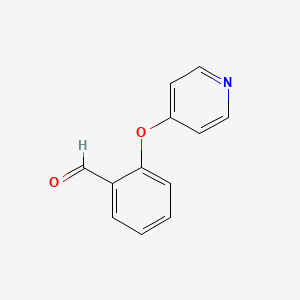
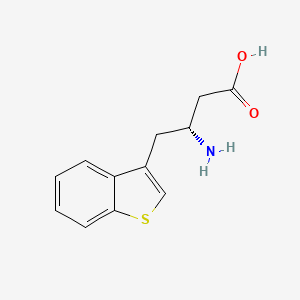
![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)
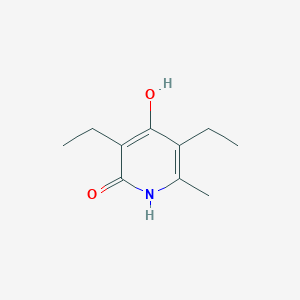

![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)
